3,4,5-TRIMETHOXY-N-{2-[(3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}BENZAMIDE
Overview
Description
3,4,5-TRIMETHOXY-N-{2-[(3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}BENZAMIDE is a complex organic compound that features a combination of methoxy groups, a trifluoromethyl group, and a benzodiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-TRIMETHOXY-N-{2-[(3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to start with 3,4,5-trimethoxybenzaldehyde, which undergoes a series of reactions including formylation, amination, and cyclization to introduce the benzodiazole and oxadiazole rings .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve optimization of the laboratory-scale synthesis routes to achieve higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3,4,5-TRIMETHOXY-N-{2-[(3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups in the benzodiazole moiety can be reduced to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 3,4,5-trimethoxybenzoic acid, while reduction of the nitro groups can produce 3,4,5-trimethoxyaniline .
Scientific Research Applications
3,4,5-TRIMETHOXY-N-{2-[(3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 3,4,5-TRIMETHOXY-N-{2-[(3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and benzodiazole moiety are key functional groups that contribute to its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trimethoxybenzaldehyde
- 3,4,5-Trimethoxyaniline
- 3,4,5-Trimethoxybenzoic acid
Uniqueness
3,4,5-TRIMETHOXY-N-{2-[(3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}BENZAMIDE is unique due to the presence of the trifluoromethyl group and the combination of benzodiazole and oxadiazole rings. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]-N-[2-[(3,4,5-trimethoxybenzoyl)amino]ethyl]-1,2,4-oxadiazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F3N6O6/c1-36-16-10-13(11-17(37-2)19(16)38-3)20(34)28-8-9-29-21(35)22-31-18(32-39-22)12-33-15-7-5-4-6-14(15)30-23(33)24(25,26)27/h4-7,10-11H,8-9,12H2,1-3H3,(H,28,34)(H,29,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKWIKVCDXJESM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCNC(=O)C2=NC(=NO2)CN3C4=CC=CC=C4N=C3C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F3N6O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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